molecular formula C23H28N2OS2 B2397146 4-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,6-di(tert-butyl)benzenol CAS No. 221641-79-8

4-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,6-di(tert-butyl)benzenol

Cat. No.: B2397146
CAS No.: 221641-79-8
M. Wt: 412.61
InChI Key: RMLBGVSSTKYBJG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,6-di(tert-butyl)benzenol involves several steps. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is typically synthesized by reacting thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced by reacting the thiadiazole intermediate with benzyl chloride in the presence of a base such as sodium hydroxide.

    Attachment of the Benzenol Ring: The final step involves the coupling of the thiadiazole-benzylsulfanyl intermediate with a benzenol derivative that contains the tert-butyl groups.

Chemical Reactions Analysis

4-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,6-di(tert-butyl)benzenol undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and palladium catalysts for coupling reactions .

Scientific Research Applications

4-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,6-di(tert-butyl)benzenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,6-di(tert-butyl)benzenol is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, the thiadiazole ring may interact with enzymes or receptors, leading to changes in cellular processes. The benzylsulfanyl group may also play a role in modulating the compound’s biological activity .

Comparison with Similar Compounds

4-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,6-di(tert-butyl)benzenol can be compared with other similar compounds, such as:

    4-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,6-di(tert-butyl)benzenol: This compound has a methylsulfanyl group instead of a benzylsulfanyl group, which may affect its reactivity and biological activity.

    4-[5-(Phenylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,6-di(tert-butyl)benzenol: The phenylsulfanyl group in this compound may lead to different chemical and biological properties compared to the benzylsulfanyl group.

    4-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,6-di(tert-butyl)benzenol: The ethylsulfanyl group may result in variations in the compound’s solubility and reactivity.

Properties

IUPAC Name

4-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2,6-ditert-butylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2OS2/c1-22(2,3)17-12-16(13-18(19(17)26)23(4,5)6)20-24-25-21(28-20)27-14-15-10-8-7-9-11-15/h7-13,26H,14H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLBGVSSTKYBJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=NN=C(S2)SCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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